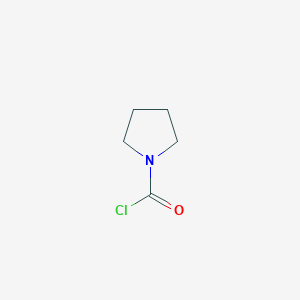

1-Pyrrolidinecarbonyl chloride

説明

特性

IUPAC Name |

pyrrolidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-5(8)7-3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACWJIQLDLUFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061596 | |

| Record name | 1-Pyrrolidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-63-8 | |

| Record name | 1-Pyrrolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrrolidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pyrrolidinecarbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE96J4NEA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Key Considerations:

-

Safety : Phosgene’s extreme toxicity demands strict safety protocols, including closed-system reactors and scrubbers to neutralize excess gas.

-

Byproducts : Hydrochloric acid (HCl) is generated as a byproduct, requiring neutralization with bases like sodium bicarbonate.

-

Yield : While yields exceed 80% in optimized setups, the method’s reliance on phosgene limits its adoption in modern laboratories.

Triphosgene-Mediated Preparation

To address phosgene’s hazards, triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer alternative. This solid reagent releases phosgene equivalents in situ, enabling controlled acyl chloride synthesis. The reaction proceeds as follows:

Reaction Conditions:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve triphosgene and pyrrolidine.

-

Base : Pyridine or triethylamine (1.2–3.0 equivalents) scavenges HCl, driving the reaction to completion.

-

Temperature : Reflux conditions (40–50°C) enhance reaction rates, achieving >90% conversion within 2–3 hours.

A study by Lee et al. demonstrated that triphosgene-pyridine mixtures in DCM quantitatively convert secondary amines to acyl chlorides, with no detectable carbamate byproducts. This method’s scalability and safety make it preferable for academic and industrial settings.

Industrial-Scale Production Methods

Large-scale synthesis of this compound employs continuous flow reactors to mitigate risks associated with batch processing. These systems offer:

-

Enhanced Safety : Automated reagent delivery minimizes human exposure to toxic intermediates.

-

Improved Yield : Precise control over residence time and temperature reduces decomposition, achieving yields >95%.

-

Waste Management : Integrated scrubbers neutralize HCl and recover unreacted reagents, aligning with green chemistry principles.

Reaction Mechanisms and Kinetic Considerations

The triphosgene-mediated reaction proceeds via a two-step mechanism (Scheme 1):

-

Chloroformate Formation : Triphosgene reacts with pyrrolidine to generate an intermediate chloroformate.

-

Nucleophilic Substitution : Pyridine activates the chloroformate, facilitating chloride displacement and releasing CO₂.

Kinetic studies reveal that the rate-limiting step is chloroformate formation, with activation energy barriers of ~50 kJ/mol. Excess pyridine accelerates the substitution step, ensuring rapid conversion to the final product.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Safety Profile |

|---|---|---|---|---|

| Phosgene | COCl₂, Pyrrolidine | 0–5°C, Batch | 80–85% | High hazard |

| Triphosgene | (Cl₃CO)₂CO, Pyridine | Reflux, DCM | 90–95% | Moderate hazard |

| Continuous Flow | Triphosgene, DABCO | 50°C, Flow | >95% | Low hazard |

Triphosgene-based methods outperform traditional phosgene routes in yield and safety, while continuous flow systems optimize industrial production .

化学反応の分析

1-Pyrrolidinecarbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form substituted products. For example, it can react with amines to form amides.

Hydrolysis: It reacts with water to form pyrrolidine and hydrochloric acid.

Reduction: It can be reduced to form pyrrolidine derivatives.

Common reagents used in these reactions include water, amines, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemical Properties and Reactivity

1-Pyrrolidinecarbonyl chloride is classified as an acyl chloride, characterized by its highly reactive nature. It readily reacts with nucleophiles such as amines and alcohols, facilitating the formation of amides and esters, respectively. Its empirical formula is , with a molecular weight of 133.58 g/mol .

Applications in Organic Synthesis

-

Synthesis of Bioactive Compounds :

- The compound serves as a crucial building block for synthesizing various bioactive molecules. For example, it has been employed in the synthesis of (S)-4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate, which demonstrates potential pharmaceutical applications .

- Formation of Heterocyclic Compounds :

- Pharmaceutical Intermediates :

Case Study 1: Synthesis of Arylthiazoles

A study published in Medicinal Chemistry highlighted the synthesis of novel 2,4-disubstituted arylthiazoles using this compound as a key reagent. The resulting compounds exhibited significant trypanocidal properties against Trypanosoma brucei, demonstrating the compound's utility in developing antiparasitic agents .

| Compound | T. brucei IC50 (μM) | T. brucei IC90 (μM) | L6 Cells IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 1a | 0.42 ± 0.01 | 0.56 ± 0.01 | 1.05 ± 0.23 | 2.5 |

Case Study 2: Agrochemical Applications

Research has indicated that derivatives synthesized from this compound exhibit properties suitable for agrochemical applications, particularly as anti-settlement agents against marine organisms. These findings suggest potential for developing environmentally friendly antifouling agents .

作用機序

The mechanism of action of 1-pyrrolidinecarbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form a wide range of derivatives, which can then be used in various applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 1-pyrrolidinecarbonyl chloride with analogous carbamoyl chlorides and substituted derivatives, emphasizing structural, physical, and functional differences:

Key Comparative Insights :

Reactivity Differences :

- This compound exhibits moderate steric hindrance due to its pyrrolidine ring, making it less reactive than diethylcarbamoyl chloride but more reactive than diphenylcarbamoyl chloride (where bulky phenyl groups slow nucleophilic attacks) .

- The piperazine derivative (4-methyl-1-piperazinecarbonyl chloride) has enhanced solubility in polar solvents due to its additional nitrogen atom, which is advantageous in drug synthesis .

Thermal Stability :

- This compound decomposes at higher temperatures (evidenced by its low bp of 75°C at 1 mmHg), whereas diethylcarbamoyl chloride is more thermally stable, with a higher estimated boiling point .

Pharmaceutical Relevance :

- This compound is critical in synthesizing pyrrolidine-containing carboxamides, which are common in central nervous system (CNS) drugs due to the pyrrolidine ring’s ability to enhance blood-brain barrier penetration .

- In contrast, diphenylcarbamoyl chloride is rarely used in drug synthesis but finds niche roles in polymer chemistry .

This compound in Drug Discovery

- The pyrrolidine ring’s conformational flexibility allows these molecules to adopt bioactive conformations, as demonstrated by X-ray crystallography in related structures (e.g., N-p-Tolylpyrrolidine-1-carboxamide) .

Comparison with Piperazine Derivatives

- 4-Methyl-1-piperazinecarbonyl chloride produced analogs with higher solubility but reduced CNS penetration compared to pyrrolidine-based compounds, highlighting the trade-off between solubility and bioavailability .

生物活性

1-Pyrrolidinecarbonyl chloride (CAS No. 1192-63-8) is a versatile chemical compound with significant implications in medicinal chemistry and biological research. Its structure, characterized by the presence of a pyrrolidine ring and a carbonyl chloride functional group, allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules.

- Molecular Formula: C₅H₈ClNO

- Molecular Weight: 133.58 g/mol

- Melting Point: Not specifically stated in the sources, but typically handled under controlled conditions due to its reactive nature.

Biological Activity Overview

This compound has been investigated for its biological activity, particularly as a building block in the synthesis of compounds with potential therapeutic effects. Its applications span various fields, including neuropharmacology and cancer research.

Enzyme Inhibition Studies

Recent studies have highlighted the role of this compound in synthesizing compounds that inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. For instance, it has been utilized to develop inhibitors targeting the enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial for amyloid-beta peptide generation—a hallmark of Alzheimer's pathology .

Table 1: Inhibition Potency of Compounds Derived from this compound

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) | Type of Inhibition |

|---|---|---|---|---|

| 1 | >10 | 3.2 ± 0.5 | 2.7 ± 0.1 | Mixed |

| 2 | >10 | 0.40 ± 0.04 | 3.2 ± 0.2 | Competitive |

| 3 | >10 | 0.17 ± 0.05 | 2.1 ± 0.2 | Non-competitive |

This table summarizes the inhibitory effects of several synthesized compounds based on modifications of the pyrrolidinecarbonyl chloride structure against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1 enzymes .

Neurotoxicity and Cell Viability

In cellular models, compounds derived from this compound have been tested for their neuroprotective effects against amyloid-beta peptide-induced toxicity. The SH-SY5Y human neuroblastoma cell line was employed to assess cell viability after treatment with these compounds.

Methodology:

- Cells were treated with amyloid-beta (Aβ1–42) to induce neurotoxicity.

- Compounds were pre-treated for one hour before exposure to Aβ.

- The MTT assay was used to measure cell viability post-treatment.

Findings:

The results indicated that certain derivatives significantly improved cell viability compared to untreated controls, suggesting potential neuroprotective properties .

Analgesic Activity

Another area of investigation involves the analgesic properties of bioconjugates synthesized from pyrrole derivatives, including those involving pyrrolidinecarbonyl chloride. These compounds were evaluated using the Paw Pressure test (Randall–Selitto test), demonstrating promising analgesic activity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Pyrrolidinecarbonyl chloride critical for experimental design?

- Answer: Key properties include its molecular weight (133.57 g/mol), density (1.209 g/cm³), and boiling point (75°C at 1 mmHg). The compound is hygroscopic and requires storage at ≤-20°C to prevent decomposition . For experiments, use inert atmospheres (e.g., nitrogen/argon) and moisture-free solvents to mitigate hydrolysis.

Q. How can researchers safely handle this compound in the laboratory?

- Answer: Use OSHA-compliant chemical safety goggles, gloves, and fume hoods to minimize exposure. Ensure eyewash stations and safety showers are accessible. Due to limited toxicity data (no GHS classification available), treat it as a hazardous acyl chloride, prioritizing containment and ventilation .

Q. What methods are recommended for synthesizing this compound?

- Answer: Common methods involve reacting pyrrolidine-1-carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Monitor reaction progress via TLC or NMR, and purify via distillation under reduced pressure (e.g., 1 mmHg) to isolate the product .

Q. How should purity and stability of this compound be verified post-synthesis?

- Answer: Characterize using HPLC (≥99% purity), ¹H/¹³C NMR (confirming absence of hydrolysis products), and FT-IR (C=O and C-Cl bond signatures). Stability tests under varying temperatures and humidity levels are critical due to its hygroscopic nature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

- Answer: Discrepancies may arise from solvent polarity, temperature, or trace moisture. Design controlled experiments using kinetic studies (e.g., monitoring reaction rates via UV-Vis) and isolate intermediates via flash chromatography. Compare results under anhydrous (molecular sieves) vs. ambient conditions .

Q. What strategies are effective in minimizing side reactions during amide bond formation using this compound?

- Answer: Optimize stoichiometry (1.1–1.3 eq acyl chloride) and use tertiary amines (e.g., DIPEA) as HCl scavengers. Employ low temperatures (0–5°C) to suppress over-reactivity. For sterically hindered amines, activate the nucleophile with DMAP or use mixed anhydride methods .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic acyl substitution. Compare activation energies for different nucleophiles (amines vs. alcohols) to predict selectivity. Validate with experimental kinetic data .

Q. What experimental approaches are recommended for assessing the environmental impact of this compound?

- Answer: Conduct biodegradation assays (OECD 301) and ecotoxicity tests (e.g., Daphnia magna acute toxicity). Use QSAR models to estimate bioaccumulation potential (logP = 1.2) and prioritize high-risk endpoints. Note: Current data gaps exist for soil mobility and chronic toxicity .

Data-Driven Methodological Guidance

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 133.57 g/mol | |

| Boiling Point | 75°C (1 mmHg) | |

| Storage Temperature | ≤-20°C | |

| Recommended PPE | OSHA-compliant goggles, gloves |

Key Notes for Reproducibility

- Experimental Replication: Follow Beilstein Journal guidelines for detailed method reporting, including solvent grades, reaction times, and purification steps. Provide raw spectral data in supplementary materials .

- Contradiction Analysis: Use orthogonal characterization (e.g., NMR + LC-MS) to confirm compound identity when literature data conflicts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。